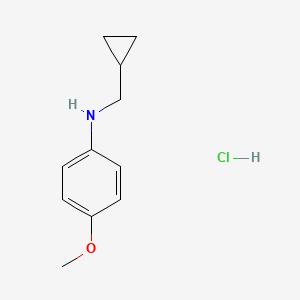

Cyclopropylmethyl-(4-methoxyphenyl)amine hydrochloride

Description

Cyclopropylmethyl-(4-methoxyphenyl)amine hydrochloride is a secondary amine derivative featuring a cyclopropylmethyl group attached to a 4-methoxyphenylamine core. This compound is synthesized via multi-step reactions, including condensation, acylation, nitration, reduction, and methylation, as demonstrated in the preparation of structurally related amines . The cyclopropane ring introduces steric constraints and electronic effects, which may influence biological activity, stability, and pharmacokinetic properties.

Properties

Molecular Formula |

C11H16ClNO |

|---|---|

Molecular Weight |

213.70 g/mol |

IUPAC Name |

N-(cyclopropylmethyl)-4-methoxyaniline;hydrochloride |

InChI |

InChI=1S/C11H15NO.ClH/c1-13-11-6-4-10(5-7-11)12-8-9-2-3-9;/h4-7,9,12H,2-3,8H2,1H3;1H |

InChI Key |

KCGPWCKIPJGNBA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)NCC2CC2.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropylmethyl-(4-methoxyphenyl)amine hydrochloride typically involves the reaction of cyclopropylmethylamine with 4-methoxybenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems for purification and isolation of the product can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Cyclopropylmethyl-(4-methoxyphenyl)amine hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of N-oxides.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of various substituted amine derivatives.

Scientific Research Applications

Cyclopropylmethyl-(4-methoxyphenyl)amine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biological targets.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Cyclopropylmethyl-(4-methoxyphenyl)amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Cyclopropylmethyl-(4-methoxyphenyl)amine hydrochloride with key analogs, focusing on structural variations, physicochemical properties, and biological relevance.

Substituent Modifications on the Aromatic Ring

Cyclopropylmethyl-(4-trifluoromethyl-phenyl)-amine Hydrochloride

[2-(4-Fluorophenyl)cyclopropyl]amine Hydrochloride

- Structure : Fluorine substituent at the para position with a cyclopropylamine backbone.

- Properties : Molecular weight = 187.64 g/mol; polar fluorine may improve metabolic stability .

- Applications : Intermediate for Ticagrelor (antiplatelet drug) impurities, highlighting its role in cardiovascular therapeutics .

Modifications to the Amine Side Chain

- N-Ethyl-N-[2-(4-methoxyphenyl)-1-methylethyl]amine Hydrochloride Structure: Ethyl and methylethyl groups replace the cyclopropylmethyl moiety. Applications: Used in synthesizing heterocycles for materials science and catalysis .

Venlaflaxine Hydrochloride Impurity G

- Structure : Cyclohexyl and 4-methoxyphenyl groups attached to a dimethylated ethylamine core.

- Properties : CAS 1076199-92-2; molecular weight = 295.8 g/mol.

- Applications : Regulatory-standard impurity in antidepressant manufacturing, emphasizing the importance of structural precision in pharmaceuticals .

Data Table: Key Structural and Physicochemical Comparisons

Discussion of Structural Influences on Function

- Electron-Donating vs. In contrast, -CF₃ (electron-withdrawing) may favor interactions with hydrophobic enzyme pockets .

- Cyclopropane vs. Cyclohexane : The rigid cyclopropane ring in the target compound may confer metabolic resistance compared to flexible cyclohexane-containing analogs (e.g., Venlaflaxine impurities) .

- Branched vs. Linear Side Chains : Bulkier substituents (e.g., cyclopropylmethyl) may reduce off-target binding but could limit solubility, necessitating formulation optimization .

Biological Activity

Cyclopropylmethyl-(4-methoxyphenyl)amine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₅ClN₁O

- Molecular Weight : 177.24 g/mol

- Structure : The compound features a cyclopropyl group linked to a methylamine, with a para-methoxyphenyl substituent, which may influence its biological properties.

Biological Activity Overview

This compound exhibits various biological activities that have been documented in several studies:

- Antidepressant Effects : Preliminary studies suggest that this compound may possess antidepressant properties, potentially through modulation of neurotransmitter systems.

- Enzyme Inhibition : Investigations indicate that it might inhibit specific enzymes, contributing to its potential therapeutic applications in various diseases.

- Antimicrobial Properties : There are indications that this compound could exhibit antimicrobial activity, although detailed studies are required to confirm this potential.

The mechanisms through which this compound exerts its biological effects are still being elucidated. Key hypotheses include:

- Interaction with Neurotransmitter Systems : The compound may interact with serotonin and norepinephrine receptors, similar to other antidepressants, leading to mood enhancement.

- Enzyme Binding : As a potential enzyme inhibitor, it may bind to active sites on target enzymes, thereby modulating their activity and influencing metabolic pathways.

Structure-Activity Relationship (SAR)

Research has focused on the SAR of related compounds to optimize their biological activity. For instance, modifications in the substituents of the phenyl ring have shown varying degrees of potency against specific biological targets. A comparative analysis is presented below:

| Compound Name | Molecular Formula | Biological Activity | IC50 (nM) |

|---|---|---|---|

| Cyclopropylmethyl-(4-methoxyphenyl)amine | C₁₁H₁₅ClN₁O | Potential antidepressant | TBD |

| 4-Methoxyphenyl derivative | C₁₂H₁₅ClN₁O | Enzyme inhibition | 700 |

| Cyclobutylmethyl-(4-methoxy-phenyl)-amine | C₁₂H₁₅ClN₁O | Antimicrobial activity | TBD |

Pharmacokinetics and Toxicity

Preliminary pharmacokinetic studies have indicated that this compound has moderate stability in biological systems. However, some derivatives have shown signs of toxicity at higher doses, necessitating further investigation into their safety profiles .

Future Directions

Further research is essential to fully characterize the biological activity of this compound. Key areas for future studies include:

- In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and therapeutic efficacy.

- Mechanistic Studies : Elucidating the precise mechanisms through which this compound interacts with biological targets.

- Clinical Trials : Exploring the potential for clinical applications in treating depression and other mood disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.